molecular formula C13H15ClF3N3O B15344059 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride

4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B15344059
M. Wt: 321.72 g/mol
InChI Key: WLYHJFYANSTGKB-UHFFFAOYSA-N
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Description

4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 g/mol This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino, propyl, and trifluoromethoxy groups

Preparation Methods

The synthesis of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Substitution with Trifluoromethoxy Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced with other nucleophiles such as amines or thiols.

    Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane .

Scientific Research Applications

4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

4-Hydrazino-2-propyl-6-trifluoromethoxyquinoline Hydrochloride can be compared with other similar compounds, such as:

    4-Hydrazinoquinoline: Lacks the propyl and trifluoromethoxy groups, resulting in different chemical and biological properties.

    2-Propylquinoline: Does not contain the hydrazino and trifluoromethoxy groups, leading to reduced biological activity.

    6-Trifluoromethoxyquinoline:

The presence of the hydrazino, propyl, and trifluoromethoxy groups in this compound makes it unique and enhances its potential for various scientific research applications .

Properties

Molecular Formula

C13H15ClF3N3O

Molecular Weight

321.72 g/mol

IUPAC Name

[2-propyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C13H14F3N3O.ClH/c1-2-3-8-6-12(19-17)10-7-9(20-13(14,15)16)4-5-11(10)18-8;/h4-7H,2-3,17H2,1H3,(H,18,19);1H

InChI Key

WLYHJFYANSTGKB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN.Cl

Origin of Product

United States

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